molecular formula C8H11BrClN B7889122 (3-Chlorophenyl)-N-methylmethanamine hydrobromide CAS No. 1185292-73-2

(3-Chlorophenyl)-N-methylmethanamine hydrobromide

Cat. No.: B7889122
CAS No.: 1185292-73-2
M. Wt: 236.53 g/mol
InChI Key: UAGKNXJGNKKJDC-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-N-methylmethanamine hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to a methylmethanamine moiety, with hydrobromide as the counterion. It is known for its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)-N-methylmethanamine hydrobromide typically involves the reaction of 3-chlorobenzaldehyde with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrobromide form.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)-N-methylmethanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Chlorophenyl)-N-methylmethanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)-N-methylmethanamine hydrobromide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)methanamine: This compound is structurally similar but lacks the methyl group on the amine.

    N-methylmethanamine: This compound lacks the chlorophenyl group.

    (3-Chlorophenyl)-N-methylmethanamine hydrochloride: This compound is similar but has hydrochloride as the counterion instead of hydrobromide.

Uniqueness

(3-Chlorophenyl)-N-methylmethanamine hydrobromide is unique due to the presence of both the chlorophenyl and methylmethanamine groups, which confer specific chemical and biological properties. The hydrobromide counterion also influences its solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-methylmethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.BrH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGKNXJGNKKJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719864
Record name 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-73-2
Record name 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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